![molecular formula C8H11NO B1447126 8-Oxabicyclo[3.2.1]octane-3-carbonitrile CAS No. 855386-64-0](/img/structure/B1447126.png)

8-Oxabicyclo[3.2.1]octane-3-carbonitrile

説明

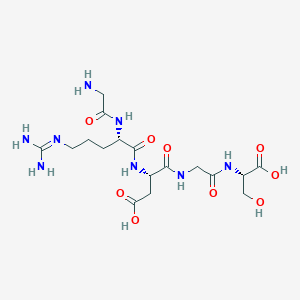

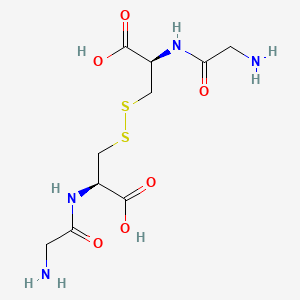

8-Oxabicyclo[3.2.1]octane-3-carbonitrile is a chemical compound with the molecular formula C8H11NO . It is a member of the class of compounds known as oxabicyclo octanes .

Synthesis Analysis

The synthesis of 8-oxabicyclo[3.2.1]octanes has been achieved through various methods. One such method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . Another method involves the use of gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an oxabicyclo octane core . Further analysis of the molecular structure can be found in various studies .

Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction has been successfully developed . Other reactions include a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 137.18 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can also be found .

科学的研究の応用

Enantioselective Synthesis

A significant application of 8-oxabicyclo[3.2.1]octane derivatives lies in their enantioselective synthesis. Ishida, Kusama, and Iwasawa (2010) demonstrated a catalytic asymmetric synthesis of these derivatives via asymmetric [3+2]-cycloaddition, highlighting their potential in creating compounds with high enantiomeric excess, which is crucial for the development of chiral drugs and other bioactive molecules (Ishida, Kusama, & Iwasawa, 2010).

Synthesis of Bioactive Molecules

Khlevin, Sosonyuk, Proskurnina, and Zefirov (2012) described the synthesis of new polyhydroxylated 8-oxabicyclo[3.2.1]octanes, which serve as synthetic blocks for potential bioactive molecules. The precursor for these compounds was derived from reactions involving tetrachlorocyclopropene and furan, leading to derivatives that may exhibit antitumor and glycosidase inhibitors activity (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).

Glycosyl Derivatives Synthesis

The oxabicyclo[3.2.1]octane framework is also pivotal in synthesizing glycosyl derivatives, as evidenced by Ievlev, Ershov, Milovidova, Belikov, and Nasakin (2016). These compounds are foundational in creating oxygen heterocyclic natural molecules, particularly in pyran or furan series, showcasing the compound's versatility in synthesizing complex natural products (Ievlev, Ershov, Milovidova, Belikov, & Nasakin, 2016).

Synthetic Intermediates

The utility of 8-oxabicyclo[3.2.1]octanes as synthetic intermediates is highlighted by their ability to undergo ring-opening processes, transforming into monocyclic or linear compounds with multiple stereogenic centers. This property is crucial for synthesizing a wide array of complex organic molecules, further emphasizing the compound's importance in organic chemistry (Snieckus & Richardson, 2018).

Natural Product Synthesis

The synthesis and study of marine natural products, especially the dictyoxetane core from 8-oxabicyclo[3.2.1]oct-6-en-3-ones, have been explored by Proemmel, Wartchow, and Hoffmann (2002). This research underscores the compound's role in developing complex molecular structures found in marine environments, potentially leading to new therapeutic agents (Proemmel, Wartchow, & Hoffmann, 2002).

作用機序

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.

Mode of Action

8-Oxabicyclo[3.2.1]octane-3-carbonitrile interacts with its targets through chemical reactions. It’s used in the synthesis of other organic compounds, where it can undergo various transformations . For instance, it can undergo gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement .

Biochemical Pathways

It’s used in the synthesis of other organic compounds, suggesting that it could be involved in various biochemical pathways depending on the specific compounds it’s used to synthesize .

Result of Action

As a compound used in synthesis, its effects would be seen in the properties of the resulting compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain reactions involving this compound are promoted by specific catalysts, such as gold (I) in the case of tandem 1,3-acyloxy migration/Ferrier rearrangement . The specific conditions under which these reactions occur can also affect the compound’s action and stability .

特性

IUPAC Name |

8-oxabicyclo[3.2.1]octane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUUNYOCQXPUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)

![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)

![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)